
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a synthetic organic compound belonging to the tetrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the following steps:
Formation of Tetrazine Core: The tetrazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the dicarboxamide moiety through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oxidized tetrazine derivatives, reduced amine derivatives, and various substituted tetrazine compounds.
Scientific Research Applications
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging applications.
Medicine: Investigated for its potential as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its interaction with molecular targets through various pathways:
Reactive Oxygen Species Generation: The compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress in cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, thereby affecting cell function and viability.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer applications.
Comparison with Similar Compounds
Similar Compounds
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Known for its use in coordination chemistry and as a ligand in metal complexes.
3,6-Dimethyl-1,2,4,5-tetrazine: Used in click chemistry and bioorthogonal reactions.
3,6-Di-4-pyridyl-1,2,4,5-tetrazine: Employed in the synthesis of functional materials and as a building block in organic synthesis.
Uniqueness
3,6-dipropyl-N1,N4-dim-tolyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
683211-20-3 |
|---|---|
Molecular Formula |
C24H30N6O2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-N,4-N-bis(3-methylphenyl)-3,6-dipropyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C24H30N6O2/c1-5-9-21-27-30(24(32)26-20-14-8-12-18(4)16-20)22(10-6-2)28-29(21)23(31)25-19-13-7-11-17(3)15-19/h7-8,11-16H,5-6,9-10H2,1-4H3,(H,25,31)(H,26,32) |
InChI Key |
BUMIRIGTIBTCBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=NN1C(=O)NC2=CC=CC(=C2)C)CCC)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)


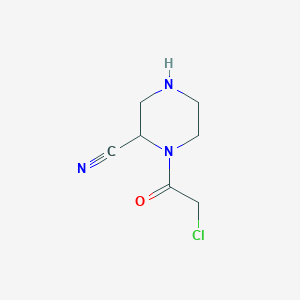
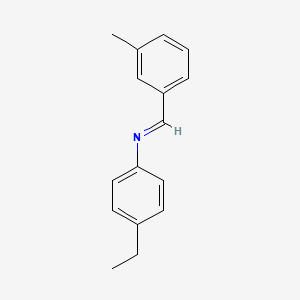

![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
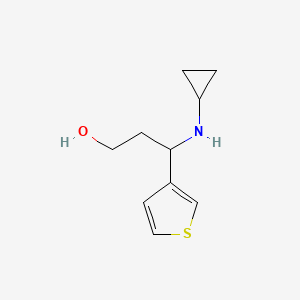

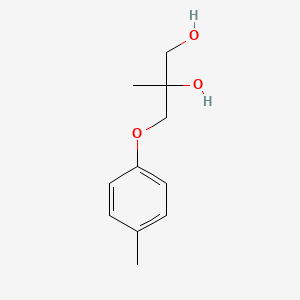
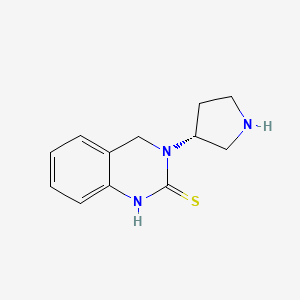
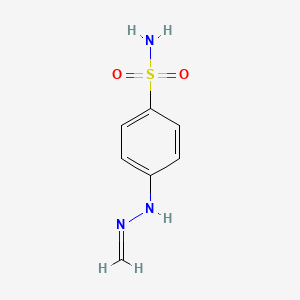

![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)
